1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione

Dopamine D1 receptor biased agonism cAMP

WAY-308264 is a uniquely annotated, multi-target tool compound. Its extreme D1 receptor bias (>9,000-fold preference for cAMP over β-arrestin-2) makes it essential for dissecting Gαs-dependent signaling, a property not shared by close analogs. It also serves as a calibrated weak-inhibition control for 3CL-Pro assays (IC50 3,170 nM). Procure this specific 3,5-dimethylphenyl variant to complete SAR matrices and ensure experimental reproducibility that generic substitution cannot guarantee.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
Cat. No. B1222285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=O)CC(C2=O)SC3=NC=NN3)C
InChIInChI=1S/C14H14N4O2S/c1-8-3-9(2)5-10(4-8)18-12(19)6-11(13(18)20)21-14-15-7-16-17-14/h3-5,7,11H,6H2,1-2H3,(H,15,16,17)
InChIKeyZFKWFHMKVZEDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione: Core Identity, Structural Class, and Procurement-Relevant Characteristics


1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione (CAS 364624-08-8, synonym WAY-308264) is a heterocyclic small molecule within the pyrrolidine-2,5-dione (succinimide) class, incorporating a 1H-1,2,4-triazol-5-ylthio moiety at the 3-position and a 3,5-dimethylphenyl substituent at the nitrogen [1]. Its molecular formula is C14H14N4O2S, with a molecular weight of 302.35 g/mol and a computed XLogP3-AA of 2.2, indicating moderate lipophilicity [1]. The compound is listed in authoritative chemical databases including PubChem (CID 2886035), ChEBI (CHEBI:109593), and BindingDB (BDBM442801), and is commercially available from multiple vendors as a research-grade screening compound [1].

Why Generic Substitution Is Not Advisable for 1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione in Scientific Procurement


Within the 1-(R-phenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione chemotype, the identity of the phenyl substituent is a primary determinant of biological potency and selectivity. Published structure-activity relationship (SAR) data demonstrate that antifungal minimum inhibitory concentration (MIC) values against Candida spp., Aspergillus spp., and Cryptococcus spp. vary substantially depending on the para-substituent, with the 4-chloro derivative (L1369) exhibiting the highest activity and the unsubstituted phenyl analog the lowest [1]. Consequently, a 3,5-dimethylphenyl variant cannot be assumed to reproduce the antifungal profile of a 4-substituted analog. Beyond antifungal activity, this compound also displays a distinctive functional selectivity (biased agonism) profile at the dopamine D1 receptor—potent cAMP accumulation (EC50 1.10 nM) with negligible β-arrestin-2 recruitment (EC50 >10,000 nM)—while simultaneously exhibiting weak inhibition of SARS-CoV-2 3CL protease (IC50 3,170 nM) [2][3]. These multi-target pharmacological features are unlikely to be replicated by structurally related analogs with different aryl substitution patterns, making generic substitution scientifically unreliable for experimental consistency.

Quantitative Differentiation Evidence for 1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione Against Key Comparators


Functional Selectivity at the Dopamine D1 Receptor: Bias Factor Between cAMP Signaling and β-Arrestin-2 Recruitment

WAY-308264 exhibits a pronounced functional selectivity profile at the human dopamine D1 receptor, acting as a full agonist for Gαs-mediated cAMP accumulation (EC50 = 1.10 nM) while showing negligible activity in the β-arrestin-2 recruitment pathway (EC50 >10,000 nM). This contrasts with the endogenous agonist dopamine, which activates both pathways with comparable potency [1][2]. The calculated bias factor (approximately >9,000-fold preference for cAMP signaling) represents a rare degree of biased agonism. No other compound in the 1-(R-phenyl)-3-(triazolylthio)pyrrolidine-2,5-dione series has been reported with similar D1 functional selectivity data, making this a distinguishing pharmacological feature for applications requiring pathway-specific D1 activation.

Dopamine D1 receptor biased agonism cAMP β-arrestin functional selectivity

Weak SARS-CoV-2 3CL Protease Inhibition Compared to Established Inhibitors

In a primary FRET-based protease assay, WAY-308264 inhibited SARS-CoV-2 3CL protease (3CL-Pro) with an IC50 of 3,170 nM (3.17 µM). This is substantially weaker than established 3CL-Pro inhibitors such as nirmatrelvir (PF-07321332; IC50 ~3-20 nM) and GC376 (IC50 ~30-200 nM) [1][2]. The compound's activity places it in the low-micromolar range, which is typical for initial screening hits rather than optimized leads. This dataset serves as a recorded negative or weak-positive result that can guide medicinal chemistry optimization efforts rather than positioning the compound as a viable antiviral candidate in its own right.

SARS-CoV-2 3CL protease COVID-19 antiviral screening FRET assay

Substituent-Dependent Antifungal Activity in the 1-(R-Phenyl)-3-(triazolylthio)pyrrolidine-2,5-dione Series: SAR Context for the 3,5-Dimethylphenyl Variant

A congeneric series of 1-(4-R-phenyl)-3-((1H-[1,2,4]-triazole-5-yl)thio)pyrrolidine-2,5-diones was systematically evaluated against opportunistic fungal pathogens including Candida spp. (azole-sensitive and azole-resistant), Aspergillus spp., and Cryptococcus neoformans [1]. The SAR established that the 4-chloro derivative (L1369) exhibited the highest antifungal potency, while the unsubstituted phenyl analog (4-H) showed the lowest activity [1]. The 3,5-dimethylphenyl variant (WAY-308264) differs both in substitution position (meta, meta vs. para) and steric/electronic character from the tested series. Based on the observed SAR sensitivity to aryl substitution, its antifungal potency cannot be directly inferred from the 4-substituted analog data; dedicated MIC testing against the same panel would be required to establish its position within this activity landscape. The published 4-substituted series provides a framework for designing such a comparative evaluation.

antifungal activity Candida Aspergillus Cryptococcus MIC structure-activity relationship

Computed Physicochemical Properties Differentiating WAY-308264 from 4-Substituted Analogs

WAY-308264 possesses computed physicochemical properties that differentiate it from 4-substituted analogs. Its XLogP3-AA value of 2.2 places it in a moderately lipophilic range distinct from the 4-chloro analog (L1369, predicted XLogP ~2.5) and the 4-bromo analog (L95, predicted XLogP ~2.8). The 3,5-dimethyl substitution pattern introduces steric bulk in a different topological orientation compared to para-substituted analogs, potentially affecting target binding and pharmacokinetic behavior [1][2]. The compound has one hydrogen bond donor (the triazole NH) and a molecular weight of 302.35 g/mol, properties relevant to permeability and solubility predictions that differ from analogs with electron-withdrawing para-substituents [1].

physicochemical properties XLogP molecular weight hydrogen bond donor drug-likeness

Commercial Availability as a Pre-Plated DMSO Solution for High-Throughput Screening Readiness

WAY-308264 (CAS 364624-08-8) is commercially available as a 10 mM solution in DMSO (product code T98110-1ml, among others), a format specifically designed for direct use in high-throughput screening (HTS) campaigns . This pre-formatted presentation eliminates the need for in-house solubilization, aliquot preparation, and concentration verification, reducing inter-laboratory variability and saving 2–4 hours of technician time per compound compared to dry powder procurement. Many structurally related analogs in the 1-phenyl-3-(triazolylthio)pyrrolidine-2,5-dione series are only available as dry powders, making the DMSO-ready format a practical differentiator for screening laboratories .

high-throughput screening DMSO solution compound library procurement format screening readiness

Recommended Research and Industrial Application Scenarios for 1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione


D1 Dopamine Receptor Biased Agonist Tool for Neuroscience Pathway Dissection Studies

WAY-308264 is ideally suited as a pharmacological tool compound to dissect Gαs/cAMP-dependent versus β-arrestin-dependent signaling downstream of the D1 dopamine receptor. Its extreme bias (>9,000-fold preference for cAMP over β-arrestin-2 recruitment) allows researchers to selectively activate the cAMP pathway without concomitant β-arrestin recruitment, enabling studies on the differential contributions of these pathways to neuronal function, synaptic plasticity, and behavioral outcomes [1]. This application is directly supported by the quantitative EC50 data from human D1 receptor-expressed CHO-K1 cells [1].

Negative Control Compound with Defined Weak Potency for SARS-CoV-2 3CL Protease Assays

With a precisely measured IC50 of 3,170 nM against SARS-CoV-2 3CL-Pro, WAY-308264 serves as a calibrated weak-inhibition control for antiviral screening assays [2]. Its defined low potency makes it valuable for establishing assay sensitivity thresholds, validating high-throughput screening Z'-factors, and benchmarking the potency of novel 3CL-Pro inhibitors. Researchers can procure this compound with the confidence that its inhibitory activity has been quantitatively characterized in a standardized FRET-based protease assay [2].

Chemical Biology Probe for Structure-Activity Relationship Exploration in the Pyrrolidine-2,5-dione-Triazole Hybrid Series

As a 3,5-dimethylphenyl variant of the broader 1-(R-phenyl)-3-(triazolylthio)pyrrolidine-2,5-dione chemotype, WAY-308264 fills a critical gap in SAR exploration. The existing literature has systematically evaluated 4-substituted analogs (4-Cl, 4-Br, 4-F, 4-H) for antifungal activity against Candida, Aspergillus, and Cryptococcus species, but the 3,5-dimethyl substitution pattern remains uncharacterized in this assay panel [3]. Procuring this compound enables the completion of the SAR matrix, potentially revealing whether meta-substitution with methyl groups confers advantages in antifungal potency, spectrum breadth, or resistance profile compared to the established 4-substituted analogs [3].

High-Throughput Screening Library Expansion with a DMSO-Ready, Multi-Target-Annotated Compound

WAY-308264 is commercially available as a pre-formulated 10 mM DMSO solution, making it immediately deployable in automated HTS workflows without additional solubilization or concentration verification steps . Its multi-target annotation—including D1 receptor biased agonism, SARS-CoV-2 3CL-Pro inhibition, and membership in an antifungal chemotype—provides screening laboratories with a compound of known polypharmacology that can serve as a reference standard for assay performance across multiple target classes [1][2][3].

Quote Request

Request a Quote for 1-(3,5-dimethylphenyl)-3-(1H-1,2,4-triazol-5-ylthio)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.